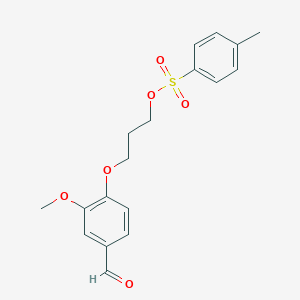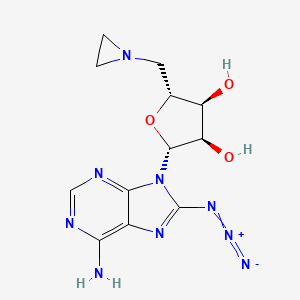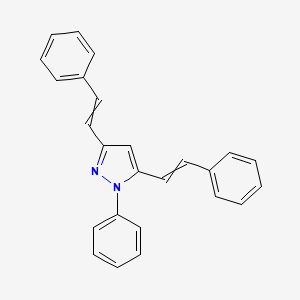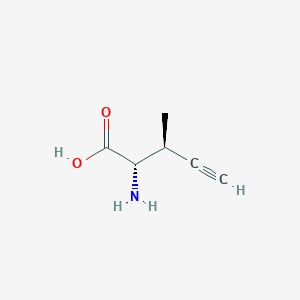
(2S,3S)-2-Amino-3-methyl-4-pentynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-Amino-3-methyl-4-pentynoic acid is a chiral amino acid derivative with a unique structure characterized by the presence of an amino group, a methyl group, and a pentynoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-Amino-3-methyl-4-pentynoic acid typically involves multiple steps starting from readily available precursors. One common method involves the use of 3-chlorobut-1-yne as a starting material. The synthesis proceeds through a series of reactions including nucleophilic substitution, reduction, and amination . The reaction conditions often require the use of specific catalysts and protecting groups to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste . The use of biocatalysts, such as carbonyl reductase from lactobacillus fermentum, has also been explored for the asymmetric reduction steps, offering an environmentally friendly approach .
Analyse Des Réactions Chimiques
Types of Reactions: (2S,3S)-2-Amino-3-methyl-4-pentynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted amino acids and their derivatives, which can be further utilized in peptide synthesis and other organic transformations .
Applications De Recherche Scientifique
(2S,3S)-2-Amino-3-methyl-4-pentynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and bioactive compounds.
Biology: The compound is studied for its role in enzyme catalysis and protein engineering.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals
Mécanisme D'action
The mechanism of action of (2S,3S)-2-Amino-3-methyl-4-pentynoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access . The pathways involved often include key metabolic and signaling routes, influencing various biological processes.
Comparaison Avec Des Composés Similaires
- (2S,3S)-3-Hydroxyleucine
- (2S,3S)-3-Methylaspartate
- (2S,3S)-3-Methylglutamate
Comparison: (2S,3S)-2-Amino-3-methyl-4-pentynoic acid is unique due to its pentynoic acid moiety, which imparts distinct reactivity and biological activity compared to other similar compounds. While (2S,3S)-3-Hydroxyleucine and (2S,3S)-3-Methylaspartate are also chiral amino acids, they lack the alkyne functionality, which is crucial for certain chemical transformations and biological interactions .
Propriétés
Numéro CAS |
147700-97-8 |
|---|---|
Formule moléculaire |
C6H9NO2 |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
(2S,3S)-2-amino-3-methylpent-4-ynoic acid |
InChI |
InChI=1S/C6H9NO2/c1-3-4(2)5(7)6(8)9/h1,4-5H,7H2,2H3,(H,8,9)/t4-,5-/m0/s1 |
Clé InChI |
AMSDVEVGCSHYJE-WHFBIAKZSA-N |
SMILES isomérique |
C[C@@H](C#C)[C@@H](C(=O)O)N |
SMILES canonique |
CC(C#C)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Thiophen-2-yl)ethenyl]pyrazine](/img/structure/B12544286.png)
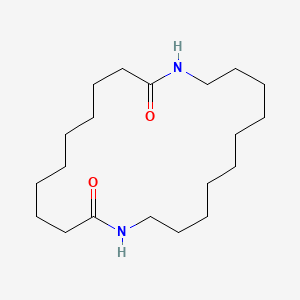
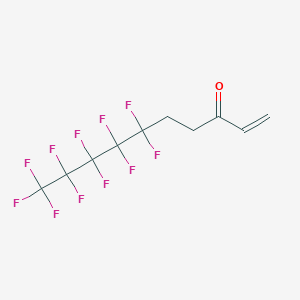

![4-[tert-Butyl(methyl)amino]benzonitrile](/img/structure/B12544315.png)
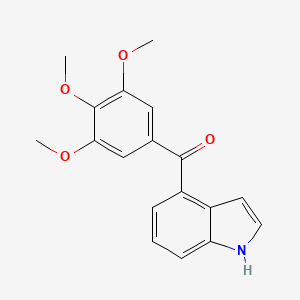
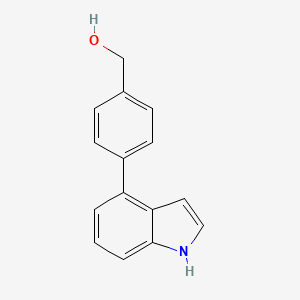
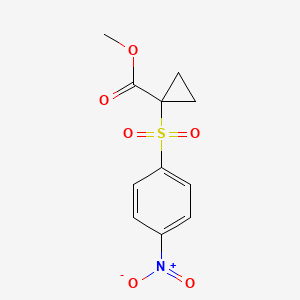

![[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride](/img/structure/B12544334.png)
